2-(4-Bromobenzoyl)-5-methylpyridine
Overview
Description
2-(4-Bromobenzoyl)-5-methylpyridine is an organic compound that belongs to the class of aromatic ketones It features a bromobenzoyl group attached to a methylpyridine ring
Mechanism of Action
Target of Action
Similar compounds such as bromfenac have been shown to primarily target prostaglandin g/h synthase 2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
Bromfenac, a related compound, is known to inhibit the synthesis of prostaglandins by blocking cyclooxygenase 1 and 2 . This results in a reduction of inflammation and pain .
Biochemical Pathways
It can be inferred from related compounds that it may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins, which are mediators of inflammation .
Pharmacokinetics
Bromfenac, a related compound, is known to have a protein binding of 998%, metabolized by CYP2C9, and has an elimination half-life of 14 hours in aqueous humour . It is excreted 82% in urine and 13% in faeces .
Biochemical Analysis
Biochemical Properties
2-(4-Bromobenzoyl)-5-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in biochemical pathways and cellular responses.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammation and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This compound can inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . It may also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism. For instance, it may inhibit the activity of enzymes involved in the synthesis of prostaglandins, thereby reducing inflammation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its uptake and distribution . It may accumulate in certain tissues, leading to localized effects. The distribution of the compound can also influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enable the compound to interact with transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction scheme is as follows:
Starting Materials: 5-methylpyridine, 4-bromobenzoyl chloride, aluminum chloride.
Reaction Conditions: The reaction is performed under anhydrous conditions, typically in a solvent like dichloromethane, at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: The 4-bromobenzoyl chloride is added dropwise to a solution of 5-methylpyridine and aluminum chloride in dichloromethane. The mixture is stirred for several hours, followed by quenching with water and extraction of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromobenzoyl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Corresponding alcohols.
Scientific Research Applications
2-(4-Bromobenzoyl)-5-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial properties.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
- 2-(4-Chlorobenzoyl)-5-methylpyridine
- 2-(4-Fluorobenzoyl)-5-methylpyridine
- 2-(4-Methylbenzoyl)-5-methylpyridine
Comparison:
- Uniqueness: The presence of the bromine atom in 2-(4-Bromobenzoyl)-5-methylpyridine imparts unique reactivity compared to its chloro, fluoro, and methyl analogs. Bromine is a better leaving group, making the compound more reactive in substitution reactions.
- Applications: While all these compounds have similar applications, the specific reactivity of the bromine derivative makes it more suitable for certain synthetic applications, particularly in the formation of complex molecules through coupling reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-bromophenyl)-(5-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-2-7-12(15-8-9)13(16)10-3-5-11(14)6-4-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDKKANCIFAONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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